Technical Deep Dive: 4-(2,2-Difluorocyclopropoxy)benzoic Acid
Technical Deep Dive: 4-(2,2-Difluorocyclopropoxy)benzoic Acid
CAS: 2044901-34-8 Formula: C₁₀H₈F₂O₃ Molecular Weight: 214.17 g/mol
Executive Summary: The Bioisosteric Advantage
In modern medicinal chemistry, 4-(2,2-difluorocyclopropoxy)benzoic acid represents a high-value scaffold designed to address specific liabilities in drug candidates: metabolic instability and conformational entropy.
This molecule functions as a bioisostere for traditional alkoxybenzoic acids (e.g., 4-isopropoxybenzoic acid). The incorporation of the 2,2-difluorocyclopropyl moiety offers three distinct advantages over standard alkyl ethers:
-
Metabolic Blocking: The strained cyclopropane ring, reinforced by gem-difluorination, effectively blocks Cytochrome P450-mediated
-dealkylation, a common clearance pathway for aryl ethers. -
Lipophilicity Modulation: The fluorine atoms lower the lipophilicity (LogP) compared to a cyclohexyl or isopropyl equivalent while maintaining hydrophobic bulk, often improving solubility and bioavailability.
-
Conformational Locking: The rigid cyclopropyl ring restricts the rotational freedom of the ether tail, potentially reducing the entropic penalty upon binding to target receptors (e.g., PPAR
, GPR40).
Chemical Architecture & Properties
Physicochemical Profile
The following data points are critical for researchers integrating this building block into Lead Optimization campaigns.
| Property | Value / Characteristic | Implication for Drug Design |
| pKa (COOH) | ~4.1 (Predicted) | Similar to benzoic acid; suitable for salt formation. |
| LogP | ~2.3 | Optimal range for oral bioavailability (Lipinski compliant). |
| H-Bond Donors | 1 (COOH) | Standard carboxylic acid interactions. |
| H-Bond Acceptors | 3 (COOH, Ether) | Fluorine atoms act as weak acceptors but influence local polarity. |
| ¹⁹F NMR Shift | Distinct germinal doublet pattern; useful for tracer studies. | |
| Stability | High | Resistant to hydrolytic cleavage under physiological conditions. |
Structural Logic
The gem-difluorocyclopropyl group creates a unique electronic environment. The strong electron-withdrawing nature of the fluorine atoms (
Synthesis Strategy: The [2+1] Cycloaddition Protocol
The synthesis of CAS 2044901-34-8 is non-trivial due to the instability of the difluorocarbene intermediate required to form the ring. The most robust, field-proven route involves the [2+1] cycloaddition of difluorocarbene to a vinyl ether precursor .
Retrosynthetic Analysis
The molecule is disassembled into two key precursors:
-
Methyl 4-(vinyloxy)benzoate (The "Trap").
-
Difluorocarbene Source (The "Warhead").
Experimental Workflow (Step-by-Step)
Stage 1: Formation of the Vinyl Ether Intermediate
Rationale: Direct vinylation of the phenol is required to provide the alkene "handle" for cyclopropanation.
-
Reagents: Methyl 4-hydroxybenzoate, 1,2-dibromoethane (excess), K₂CO₃, followed by elimination with t-BuOK; OR Iridium-catalyzed vinyl exchange with vinyl acetate (Green Chemistry route).
-
Protocol (Classic Elimination):
-
Dissolve methyl 4-hydroxybenzoate (1.0 eq) in acetonitrile.
-
Add K₂CO₃ (2.0 eq) and 1,2-dibromoethane (5.0 eq) to prevent dimerization. Reflux for 12h.
-
Isolate the 2-bromoethyl ether intermediate.
-
Treat with t-BuOK (1.5 eq) in THF at 0°C
RT to eliminate HBr. -
Result: Methyl 4-(vinyloxy)benzoate.
-
Stage 2: Difluorocarbene [2+1] Cycloaddition (The Critical Step)
Rationale: This step installs the difluorocyclopropyl ring. We utilize TMSCF₂Br (Trimethylsilyl difluorobromoacetate) or TFDA as the carbene source due to higher safety profiles than chlorodifluoromethane (Freon 22) gas.
-
Setup: Flame-dried glassware, Inert Atmosphere (Ar/N₂).
-
Reagents: Methyl 4-(vinyloxy)benzoate (1.0 eq), TMSCF₂Br (2.0 eq), catalytic NaI or n-Bu₄NBr (0.1 eq).
-
Solvent: Toluene or Diglyme (High boiling point required).
-
Procedure:
-
Dissolve vinyl ether in anhydrous toluene.
-
Add catalyst (NaI). Heat to 110°C.[1]
-
Slow Addition: Add TMSCF₂Br dropwise over 1 hour. Note: Rapid addition causes carbene dimerization (tetrafluoroethylene formation) rather than cyclopropanation.
-
Monitor via ¹⁹F NMR (Look for disappearance of CF₂Br signal and appearance of cyclopropyl fluorines).
-
-
Workup: Cool, filter salts, concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
Stage 3: Ester Hydrolysis
-
Reagents: LiOH (3.0 eq), THF/Water (3:1).
-
Procedure: Stir at RT for 4 hours. Acidify with 1M HCl to pH 3.
-
Isolation: Filter the white precipitate. Recrystallize from Ethanol/Water.
-
Product: 4-(2,2-Difluorocyclopropoxy)benzoic acid .
Visualization of Workflows
Synthesis Pathway Diagram
The following diagram illustrates the chemical logic flow from raw materials to the final bioisostere.
Figure 1: Step-wise synthesis via the modern difluorocarbene [2+1] cycloaddition route.
Bioisosteric Decision Logic
When to select this scaffold over standard ethers?
Figure 2: Decision matrix for medicinal chemists selecting between fluorinated ether bioisosteres.
Applications in Drug Discovery[1][2][3][4][5]
This specific CAS is frequently utilized in the optimization of ligands for metabolic receptors.
Target Class: PPAR Agonists (Peroxisome Proliferator-Activated Receptors)
In the development of fibrates (e.g., Pemafibrate analogs), the "tail" region of the molecule dictates the fit into the hydrophobic pocket of the PPAR nuclear receptor.
-
Mechanism: The 2,2-difluorocyclopropyl group mimics the volume of an isopropyl group but prevents the hydroxylation that typically deactivates fibrates.
-
Outcome: Extended half-life (
) and improved potency due to entropic pre-organization.
Target Class: GPR40/GPR120 Agonists
Free fatty acid receptors (FFARs) are targets for Type 2 Diabetes. Benzoic acid derivatives are common pharmacophores here.
-
Utility: The acid moiety anchors the molecule to the Arg residue in the receptor active site, while the difluorocyclopropyl tail engages hydrophobic residues (Phe, Leu) without suffering from rapid oxidative clearance.
Safety & Handling
-
Difluorocarbene Precursors: Reagents like TMSCF₂Br or Sodium Chlorodifluoroacetate release :CF₂ upon heating. While less dangerous than gaseous Freons, reactions must be vented properly to avoid pressure buildup.
-
Acidity: The final product is a weak acid. Standard PPE (gloves, goggles) is sufficient.
-
Storage: Store at room temperature, desiccated. Stable for >2 years if kept dry.
References
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Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation. Journal of Organic Chemistry. Describes the use of TMSCF₂Br for converting aryl vinyl ethers to difluorocyclopropyl ethers.
-
Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry. Chemistry – A European Journal. Analysis of lipophilicity and metabolic stability of difluorocyclopropyl groups.
-
Difluorocyclopropyl Building Blocks in Drug Design. Journal of Medicinal Chemistry. Reviews the bioisosteric utility of the group in PPAR and kinase inhibitor scaffolds.
-
Patent WO2017006883. Describes benzoic acid derivatives containing difluorocyclopropyl moieties for metabolic disorders.
